Desfluoro Fosaprepitant

Description

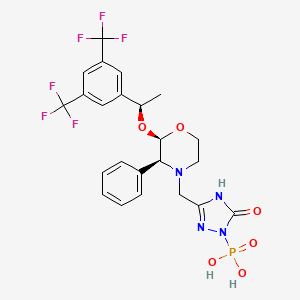

Structure

2D Structure

3D Structure

Properties

CAS No. |

2578084-26-9 |

|---|---|

Molecular Formula |

C23H23F6N4O6P |

Molecular Weight |

596.4 g/mol |

IUPAC Name |

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid |

InChI |

InChI=1S/C23H23F6N4O6P/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)39-20-19(14-5-3-2-4-6-14)32(7-8-38-20)12-18-30-21(34)33(31-18)40(35,36)37/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H,30,31,34)(H2,35,36,37)/t13-,19+,20-/m1/s1 |

InChI Key |

FOBJZJOQMDSQDA-CAYVGHNUSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4 |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Desfluoro Fosaprepitant and Its Stereoisomers

Strategic Approaches to Fluorine Atom Absence in Phosphonate (B1237965) Derivatives

The defining characteristic of desfluoro fosaprepitant (B1673561) is the lack of a fluorine substituent on the C-3 phenyl group of the morpholine (B109124) ring. Synthetic strategies to achieve this modification hinge on the selection of a non-fluorinated starting material in place of the 4-fluoro-substituted precursors used in the synthesis of aprepitant (B1667566) and fosaprepitant.

The core synthetic disconnection for desfluoro fosaprepitant mirrors that of its parent compound, focusing on the formation of the desfluoro-aprepitant core, followed by phosphorylation. The primary strategic decision is the introduction of a simple phenyl group instead of a 4-fluorophenyl group at the C-3 position of the morpholine ring. This is achieved by utilizing a phenyl-containing precursor, such as phenylglycine or a derivative thereof, at the initial stages of the synthesis of the morpholine core. researchgate.net

Precursor Chemistry and Reaction Pathways for Desfluoro Scaffold Formation

The formation of the central morpholine scaffold of desfluoro-aprepitant, the immediate precursor to this compound, can be accomplished through various published methods for aprepitant, adapted for the desfluoro analog. A prominent and efficient method involves a multi-component coupling approach.

A highly convergent synthesis, analogous to a greener synthesis developed for aprepitant, can be envisioned for the desfluoro counterpart. epa.gov This would involve the coupling of four key fragments of comparable complexity. The synthesis of the morpholine core can be achieved via a three-component coupling of an amino alcohol, glyoxal, and, in this case, phenylboronic acid (in place of 4-fluorophenylboronic acid). google.com

An alternative, well-established pathway involves the initial construction of a 1,4-oxazin-3-one intermediate. nih.govacs.org For the desfluoro analog, this would begin with the condensation of an N-protected ethanolamine, such as N-benzyl ethanolamine, with glyoxylic acid to form a 2-hydroxy-1,4-oxazin-3-one. nih.gov This intermediate is then activated and coupled with the chiral alcohol, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. Subsequent stereoselective reduction and cyclization steps would yield the desfluoro-morpholine core.

The final step in the formation of desfluoro-aprepitant is the appendage of the triazolinone side chain to the morpholine nitrogen. nih.gov This is typically achieved by alkylation of the secondary amine of the morpholine core with a chloromethyltriazolinone derivative. acs.org

Once desfluoro-aprepitant is synthesized, it is converted to this compound through phosphorylation. This involves the reaction of the triazolinone nitrogen with a phosphorylating agent, such as tetrabenzyl pyrophosphate, followed by deprotection of the phosphate (B84403) esters, often via hydrogenation. google.com

Optimization of Synthetic Routes for Scalability and Purity

For the production of reference standards, scalability and high purity are paramount. The synthetic routes for aprepitant have been significantly optimized for large-scale production, and these improvements are directly applicable to the synthesis of this compound.

Merck's redesigned synthesis of aprepitant, which received a Presidential Green Chemistry Challenge Award, highlights several principles that would be beneficial for the scalable synthesis of the desfluoro analog. epa.gov Key features include:

Catalytic Asymmetric Reactions: The use of catalytic asymmetric hydrogenation to produce the chiral alcohol precursor, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, is a key step that avoids the use of stoichiometric chiral reagents. epa.gov

Crystallization-Induced Asymmetric Transformation: This technique allows for the conversion of an undesired diastereomer into the desired one in solution, significantly increasing the yield of the target stereoisomer. epa.govnih.govacs.org

Purification of the final this compound product, often as a dimeglumine salt, is crucial for its use as a reference standard. google.com Purification strategies for fosaprepitant dimeglumine, which can be adapted for the desfluoro analog, include anti-solvent crystallization. google.comgoogle.com For instance, a crude product can be dissolved in a suitable solvent like methanol, followed by the addition of an anti-solvent such as acetonitrile (B52724) or isopropanol (B130326) to induce crystallization of the purified salt. google.comgoogleapis.com The use of a dicyclohexylamine (B1670486) salt as a crystalline intermediate for purification has also been reported for fosaprepitant, offering a potentially robust method for obtaining high-purity material. googleapis.com

Stereochemical Control and Characterization in this compound Synthesis

This compound possesses three stereogenic centers, leading to the possibility of eight stereoisomers. wikipedia.orgphmethods.net Precise control over the stereochemistry is critical for synthesizing the correct diastereomer that corresponds to the impurity found in fosaprepitant. The stereochemistry of this compound is dictated by the stereochemistry of its precursor, desfluoro-aprepitant.

The stereochemical configuration of the final product is established through several key synthetic steps:

Chiral Alcohol Precursor: The use of enantiomerically pure (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is fundamental. This chiral alcohol is often prepared via asymmetric transfer hydrogenation of the corresponding ketone. researchgate.net

Stereoselective Coupling: The coupling of the chiral alcohol with the morpholine precursor, for instance, a 1,4-oxazin-3-one derivative, can be controlled to favor the desired diastereomer. Lewis acid-catalyzed trans-acetalization reactions have been shown to be highly stereoselective. acs.org

Diastereoselective Reduction: The reduction of the oxazinone to the morpholine can also be performed stereoselectively to establish the cis relationship between the substituents at the C-2 and C-3 positions of the morpholine ring.

Chiral Resolution Techniques Applied to Desfluoro Analogs

In addition to stereoselective synthesis, chiral resolution is a viable strategy for obtaining enantiomerically pure intermediates. For the synthesis of aprepitant, diastereomeric salt crystallization has been effectively employed. tandfonline.com This technique involves reacting a racemic intermediate with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

A similar approach could be applied to a racemic mixture of a key intermediate in the this compound synthesis, such as the N-benzyl-3-phenyl-1,4-oxazin-2-one. By forming a salt with a chiral acid, such as (+)-di-p-toluoyltartaric acid (DPTTA) or (-)-3-bromocamphor-8-sulfonic acid, the desired enantiomer can be selectively crystallized. researchgate.net

Enantiomeric and Diastereomeric Purity Assessment

The enantiomeric and diastereomeric purity of this compound and its intermediates must be rigorously assessed. High-performance liquid chromatography (HPLC) is the primary analytical technique for this purpose. phmethods.net

Chiral HPLC methods, utilizing chiral stationary phases (CSPs), are essential for separating and quantifying the different stereoisomers. For aprepitant, amylase-based chiral columns have been successfully used to separate all eight possible stereoisomers. phmethods.netresearchgate.net A similar method could be developed and validated for the desfluoro analogs. The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane with an alcohol modifier such as isopropanol or ethanol, is optimized to achieve baseline separation of the isomers. phmethods.netresearchgate.net

For routine purity analysis, reversed-phase HPLC methods are also employed to quantify related substances, including diastereomers. researchgate.net These methods are validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. phmethods.net

Derivatization Chemistry for Research Probes

While the primary application of synthetic this compound is as a reference standard, its scaffold can be derivatized to create research probes for studying NK1 receptor biology. The strategies for derivatization would likely parallel those developed for aprepitant.

One approach involves introducing a functional group suitable for conjugation. For example, a primary amine group could be introduced into the desfluoro-aprepitant structure. mdpi.com This could be achieved by modifying one of the trifluoromethylphenyl groups or by appending a linker containing an amine to the morpholine or triazolinone rings. This amine-functionalized derivative can then be coupled to various moieties, such as:

Fluorescent dyes: For use in fluorescence microscopy and flow cytometry to visualize NK1 receptor distribution.

Biotin (B1667282): For use in affinity purification and pull-down assays to identify NK1 receptor binding partners.

Radiolabel chelators: For the development of radiolabeled ligands for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging of NK1 receptors in vivo. For instance, DOTA or other chelators can be conjugated to the amine-modified desfluoro-aprepitant for complexation with radionuclides like 68Ga or 177Lu. mdpi.com

These derivatized probes would be valuable tools for investigating the pharmacology of the NK1 receptor and for exploring the potential biological activities of this compound itself.

Advanced Analytical Characterization Techniques for Desfluoro Fosaprepitant

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural assignment of Desfluoro fosaprepitant (B1673561). Advanced 1D and 2D NMR experiments are employed to provide a complete picture of the molecule's connectivity and stereochemistry.

While specific spectral data for Desfluoro fosaprepitant is not extensively published in public literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure of fosaprepitant. The primary difference in the NMR spectra between fosaprepitant and this compound would be observed in the signals corresponding to the phenyl ring where the fluorine atom is absent.

¹H NMR: In the spectrum of fosaprepitant, the fluorine atom on the phenyl ring would cause characteristic splitting patterns for the adjacent aromatic protons. For this compound, the absence of this fluorine atom would lead to a simpler splitting pattern for these protons, appearing as a more straightforward multiplet or potentially distinct doublets and triplets depending on the substitution pattern.

¹⁹F NMR: A crucial experiment for distinguishing the two compounds would be ¹⁹F NMR. Fosaprepitant would exhibit a clear signal in the ¹⁹F NMR spectrum, while this compound would be completely silent, confirming the absence of the fluorine atom.

¹³C NMR: The carbon atom attached to the fluorine in fosaprepitant would show a characteristic large one-bond C-F coupling constant. In this compound, this carbon signal would be a simple singlet and its chemical shift would be significantly different, appearing at a lower frequency (upfield shift).

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to map out the proton-proton and proton-carbon correlations, allowing for the complete and unambiguous assignment of all signals in the this compound molecule.

Reference standards of this compound are available from commercial suppliers who typically provide a certificate of analysis including ¹H-NMR data, which would be used for direct comparison and confirmation. synthinkchemicals.com

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound and for the identification of other process-related impurities. HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident determination of a molecule's elemental formula. nih.gov

For this compound, the theoretical exact mass would be calculated based on its chemical formula (C₂₃H₂₃F₆N₄O₆P). HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that closely matches this theoretical value. The high resolving power of these instruments is crucial for separating the isotopic peaks and distinguishing this compound from other co-eluting impurities. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pattern of this compound. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, valuable structural information can be obtained. This fragmentation pattern serves as a fingerprint for the molecule and can be used to confirm its identity and distinguish it from isomeric impurities. The fragmentation pathways of this compound would be compared to those of fosaprepitant to identify characteristic losses, such as the loss of the phosphate (B84403) group, and to confirm the core morpholine (B109124) structure.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in the this compound molecule. spectroscopyonline.com These techniques are complementary and can be used to confirm the presence of key structural motifs.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. These would include:

O-H and N-H stretching vibrations from the phosphate and amine groups.

C-H stretching vibrations from the aromatic and aliphatic portions of the molecule.

C=O stretching from the amide functionality.

P=O stretching from the phosphate group.

C-F stretching vibrations from the trifluoromethyl groups. The primary difference in the IR spectrum compared to fosaprepitant would be subtle changes in the aromatic C-H and C=C bending vibrations due to the absence of the fluorine substituent on the phenyl ring.

Suppliers of this compound reference standards often provide IR data as part of the characterization package. synthinkchemicals.com

Chromatographic Separations and Detection Strategies

Chromatographic techniques are essential for separating this compound from the API, fosaprepitant, and other related impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

The development of a robust and sensitive stability-indicating HPLC method is crucial for the accurate quantification of this compound and other impurities in fosaprepitant drug substance and product. nih.gov The goal is to achieve adequate separation of all known and unknown impurities from the main peak and from each other.

Several reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of fosaprepitant and its related substances. asianpubs.orgresearchgate.nethumanjournals.com These methods typically utilize a C18 or a phenyl stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol in a gradient elution mode. The detection is usually performed using a UV detector at a wavelength where all compounds of interest have sufficient absorbance, often around 210-220 nm. humanjournals.com

The choice between reverse-phase and normal-phase chromatography depends on the polarity of the analytes.

Reverse-Phase (RP) Chromatography: RP-HPLC is the most common mode of chromatography used for the analysis of fosaprepitant and its impurities. uhplcs.comgmpinsiders.comhawach.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. uhplcs.comquora.com this compound is expected to be slightly less polar than fosaprepitant due to the absence of the electronegative fluorine atom. Therefore, in a typical RP-HPLC method, this compound would likely have a slightly longer retention time than fosaprepitant. The optimization of an RP-HPLC method would involve adjusting parameters such as the mobile phase pH, organic modifier, gradient slope, and column temperature to achieve the best possible resolution between this compound, fosaprepitant, and other impurities.

Normal-Phase (NP) Chromatography: NP-HPLC utilizes a polar stationary phase (like silica) and a non-polar mobile phase. gmpinsiders.comhawach.com In this mode, more polar compounds are retained longer. hawach.com While less common for this class of compounds, NP-HPLC could be explored as an orthogonal technique to provide a different selectivity for challenging separations. In an NP-HPLC system, this compound, being slightly less polar than fosaprepitant, would be expected to elute slightly earlier.

Table 1: Comparison of Chromatographic Approaches for this compound Analysis

| Feature | Reverse-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |

| Stationary Phase | Non-polar (e.g., C18, C8, Phenyl) | Polar (e.g., Silica, Alumina) |

| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol with buffer) | Non-polar (e.g., Hexane/Isopropanol) |

| Elution Order | More polar compounds elute first. | Less polar compounds elute first. |

| Expected Retention of this compound vs. Fosaprepitant | Longer retention time | Shorter retention time |

| Typical Application | Primary method for impurity profiling of fosaprepitant. asianpubs.orgresearchgate.nethumanjournals.com | Orthogonal method for confirmation or separation of co-eluting peaks. |

High-Performance Liquid Chromatography (HPLC) Method Development for Impurity Profiling

Chiral Chromatography for Enantiomeric Separation

The presence of multiple chiral centers in the this compound molecule makes enantiomeric separation a critical aspect of its analysis. Chiral chromatography is the benchmark technique for separating enantiomers, which are non-superimposable mirror images of each other that can exhibit different pharmacological and toxicological profiles. sepscience.com This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

The development of a chiral separation method involves screening various CSPs and mobile phase conditions to achieve optimal resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a diverse range of chiral pharmaceuticals. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, driven by interactions like hydrogen bonding, π-π interactions, and steric hindrance. nih.gov

For a compound like this compound, method development would likely explore both normal-phase and reversed-phase liquid chromatography. sepscience.comresearchgate.net In normal-phase chromatography, a mobile phase consisting of a non-polar solvent like hexane mixed with an alcohol such as ethanol or isopropanol (B130326) is common. researchgate.net In reversed-phase chromatography, aqueous buffers and organic modifiers like acetonitrile are used. researchgate.net The key to achieving enantioselectivity is often the control of the compound's ionization state through pH adjustment of the mobile phase. researchgate.net

Table 1: Examples of Chiral Stationary Phases and Conditions for Pharmaceutical Separations

| Chiral Stationary Phase (CSP) | Chromatography Mode | Typical Mobile Phase Components | Interaction Forces |

|---|---|---|---|

| Cellulose/Amylose Derivatives (e.g., Chiralcel®) | Normal Phase, Reversed Phase, SFC | Hexane/Ethanol, Acetonitrile/Water, Supercritical CO2/Alcohol | Hydrogen bonding, π-π interactions, steric inclusion |

| Cyclodextrin-based CSPs | Reversed Phase | Aqueous buffers/Methanol or Acetonitrile | Inclusion complexation, hydrophobic interactions |

| Protein-based CSPs | Reversed Phase | Aqueous phosphate buffers | Hydrophobic and polar interactions |

This table illustrates common CSPs used in the pharmaceutical industry; specific conditions for this compound would require experimental optimization.

Gas Chromatography (GC) for Volatile Byproducts and Residual Solvents

The synthesis of active pharmaceutical ingredients (APIs) like this compound often involves the use of multiple organic solvents, which can remain in the final product as residual impurities. asianpubs.org Gas chromatography (GC), particularly when coupled with a headspace sampler (HS-GC), is the standard technique for the identification and quantification of these volatile organic compounds. asianpubs.orgthermofisher.com Regulatory guidelines mandate the strict control of residual solvents to ensure patient safety. asianpubs.org

In the analysis of the related compound Fosaprepitant Dimeglumine, a headspace GC method with a flame ionization detector (FID) has been established to quantify various residual solvents, including methanol, ethanol, acetone, dichloromethane, and toluene. asianpubs.org The chromatographic separation is typically performed on a fused silica capillary column, such as a dimethylpolysiloxane (HP-1) or a cyanopropylphenyl polysiloxane phase. asianpubs.orgthermofisher.com

The method involves heating the sample in a sealed vial to partition the volatile solvents between the sample matrix and the headspace gas. A portion of the headspace is then injected into the GC system. Method parameters are optimized to ensure sufficient separation and sensitivity for all potential solvents. rroij.com

Table 2: Typical HS-GC-FID Parameters for Residual Solvent Analysis in Fosaprepitant

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-1 (dimethylpolysiloxane), 60 m x 0.53 mm, 5 µm film | asianpubs.org |

| Carrier Gas | Helium or Nitrogen | thermofisher.comhubspot.net |

| Injector Temperature | 150°C - 250°C | rroij.comhubspot.net |

| Detector | Flame Ionization Detector (FID) | asianpubs.orgthermofisher.com |

| Detector Temperature | 290°C | rroij.com |

| Oven Program | Initial 40°C, ramped to 160°C | rroij.com |

This table is based on a method developed for Fosaprepitant Dimeglumine and serves as a representative example.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution for the analysis of charged molecules. eurofins.com Given that this compound is a phosphate ester, it possesses a negative charge at appropriate pH levels, making it an ideal candidate for CE analysis. CE separates analytes based on their charge-to-hydrodynamic radius ratio. eurofins.com This technique is particularly useful for assessing purity, stability, and charge heterogeneity. eurofins.com

Different modes of CE can be applied:

Capillary Zone Electrophoresis (CZE): This is the most common mode, where separation occurs in a buffer-filled capillary under an electric field. eurofins.com It can be used to separate this compound from charged impurities and degradation products.

Capillary Isoelectric Focusing (cIEF): This technique separates molecules based on their isoelectric point (pI). eurofins.comresearchgate.net It is highly effective for resolving charge variants of complex molecules, such as isoforms that may arise from minor modifications to the parent structure. researchgate.netnih.gov

CE methods are known for their short analysis times, low sample volume requirements, and potential for full automation, making them a valuable complement to liquid chromatography. eurofins.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for the comprehensive analysis and structural elucidation of impurities and degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Impurity Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection, identification, and quantification of trace-level impurities in pharmaceuticals. nih.gov The high sensitivity and specificity of MS/MS allow for the characterization of impurities that may be present at levels too low for conventional detectors.

For this compound, an LC-MS/MS method would involve:

Chromatographic Separation: A reversed-phase HPLC or UHPLC system to separate the main compound from its related substances and potential degradation products. humanjournals.com

Ionization: Electrospray ionization (ESI) is commonly used for polar molecules like this compound, generating molecular ions.

Mass Analysis: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide accurate mass measurements. almacgroup.comnih.gov This data is crucial for determining the elemental composition of an unknown impurity. almacgroup.com

Tandem MS (MS/MS): The molecular ion of an impurity is isolated and fragmented to produce a characteristic fragmentation pattern. This pattern provides structural information that helps in identifying the impurity, often by comparing it to the fragmentation of the parent compound. almacgroup.com

This approach enables the creation of a comprehensive impurity profile, which is critical for process optimization and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) in Degradation Product Studies

While LC-MS is suited for non-volatile and polar degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying volatile or semi-volatile degradants. usda.gov Forced degradation studies, where the drug substance is exposed to stress conditions like heat, light, acid, and base, may produce such volatile products.

The analysis involves extracting the degradation products and injecting them into the GC-MS system. The GC separates the individual components, which are then ionized (typically by electron ionization, EI) and detected by the mass spectrometer. usda.gov The resulting mass spectra can be compared against extensive libraries, such as the NIST library, to identify the unknown compounds. nih.gov For compounds that are not sufficiently volatile for GC analysis, derivatization can be employed to increase their volatility. researchgate.net

Quantitative Determination Methodologies

Accurate and precise quantitative methods are required for the determination of this compound in bulk drug substance and finished products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose. mlcpharmacy.edu.inresearchgate.net

A typical HPLC method for the related compound Fosaprepitant has been developed and validated according to ICH guidelines. mlcpharmacy.edu.inresearchgate.net Such a method would be validated for several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: A linear relationship between the concentration of the analyte and the detector response over a specified range. mlcpharmacy.edu.in

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. humanjournals.com

Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. mlcpharmacy.edu.in

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. mlcpharmacy.edu.in

Table 3: Example Validation Parameters for a Quantitative HPLC Method for Fosaprepitant

| Parameter | Result | Reference |

|---|---|---|

| Column | C8, 150 x 4.6 mm, 5µ | mlcpharmacy.edu.in |

| Mobile Phase | Acetonitrile : 0.1 M KH2PO4 buffer (pH 3.10) (40:60) | mlcpharmacy.edu.in |

| Detection Wavelength | 210 nm | humanjournals.comresearchgate.net |

| Linearity Range | 80-180 µg/ml | mlcpharmacy.edu.in |

| Correlation Coefficient (R²) | 0.9972 | mlcpharmacy.edu.in |

| Limit of Detection (LOD) | 7.4 µg/ml | mlcpharmacy.edu.in |

| Limit of Quantitation (LOQ) | 22.3 µg/ml | mlcpharmacy.edu.in |

This table presents data from a validated HPLC method for Fosaprepitant Dimeglumine, which provides a framework for the quantitative determination of this compound.

Development of Reference Standards and Certified Reference Materials

The foundation of accurate impurity profiling lies in the availability of high-quality reference standards. For this compound, this involves the synthesis and purification of the compound to a very high degree, followed by a comprehensive characterization to confirm its identity and purity.

Synthesis and Characterization:

Reference standards for this compound are typically produced through custom synthesis. allmpus.comsimsonpharma.com The process aims to create a highly purified form of the compound. Following synthesis, a battery of analytical techniques is employed to confirm the structure and establish the purity of the reference material. Chemical suppliers of "this compound" provide a Certificate of Analysis (CoA) that includes data from various analytical methods. synthinkchemicals.com These commonly include:

¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by analyzing the magnetic properties of its atomic nuclei.

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.

Thermogravimetric Analysis (TGA): To determine the thermal stability and the presence of residual solvents or water.

Certified Reference Materials (CRMs):

While reference standards are highly pure materials, Certified Reference Materials (CRMs) undergo a more rigorous validation process to establish metrological traceability. The development of a CRM for a pharmaceutical impurity like this compound would follow stringent guidelines, such as those outlined by ISO 17034. nih.govnih.gov This process includes:

Material Preparation: Ensuring the material is homogeneous and stable. nih.gov

Homogeneity and Stability Studies: Assessing that the impurity is uniformly distributed within the material and that it does not degrade under specified storage and transport conditions. nih.gov

Value Assignment: The certified value of the impurity's concentration is determined through inter-laboratory comparison studies involving multiple qualified laboratories. nih.gov

The availability of a CRM for this compound would provide a benchmark for calibrating analytical instruments and validating analytical methods, ensuring consistency and comparability of results across different laboratories.

Table 1: Analytical Techniques for the Characterization of this compound Reference Standards

| Analytical Technique | Purpose |

| ¹H-NMR | Structural Confirmation |

| Mass Spectrometry | Molecular Weight and Elemental Composition |

| HPLC | Purity Assessment |

| Infrared Spectroscopy | Functional Group Identification |

| Thermogravimetric Analysis | Thermal Stability and Residual Solvent/Water Content |

Validation of Analytical Methods for Accuracy, Precision, and Sensitivity

Once a reference standard for this compound is established, analytical methods for its quantification in the parent drug substance, Fosaprepitant, must be validated. This validation process, guided by the International Council for Harmonisation (ICH) guidelines, ensures that the method is suitable for its intended purpose. mlcpharmacy.edu.innih.govhumanjournals.com The key validation parameters are accuracy, precision, and sensitivity.

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of impurities in pharmaceuticals. nih.govhumanjournals.comasianpubs.orgresearchgate.net Several validated HPLC methods have been developed for the analysis of Fosaprepitant and its related substances. nih.govhumanjournals.comasianpubs.orgresearchgate.net While specific validation data for this compound is not extensively detailed in publicly available literature, the principles of method validation for other impurities of Fosaprepitant are directly applicable.

Accuracy:

Accuracy demonstrates the closeness of the results obtained by the analytical method to the true value. It is typically assessed by spiking the drug substance with a known amount of the this compound reference standard at different concentration levels. The recovery of the added impurity is then calculated. For impurities, the acceptance criteria for recovery are generally within a range of 80% to 120%.

Precision:

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at three levels:

Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment.

Reproducibility: The precision between different laboratories.

Sensitivity:

The sensitivity of an analytical method for this compound is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.

The LOD and LOQ are crucial for ensuring that even trace amounts of the impurity can be reliably controlled. For impurities in Fosaprepitant, LOD values of less than 0.011% w/w have been reported, indicating high sensitivity of the analytical methods. humanjournals.com

Table 2: Key Validation Parameters for Analytical Methods

| Validation Parameter | Description |

| Accuracy | Closeness of the measured value to the true value. |

| Precision | Agreement among a series of measurements. |

| Repeatability | Precision under the same operating conditions over a short interval. |

| Intermediate Precision | Precision within the same laboratory over different conditions. |

| Reproducibility | Precision between different laboratories. |

| Sensitivity | |

| Limit of Detection (LOD) | The lowest concentration that can be detected. |

| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with accuracy and precision. |

Role of Desfluoro Fosaprepitant in Impurity Profiling and Drug Product Stability Studies

Mechanism of Formation of Desfluoro Impurities in Phosphonate-Based Drug Synthesis

The formation of impurities in phosphonate-based drugs like fosaprepitant (B1673561) is an inevitable consequence of the complex chemical transformations involved in their synthesis. researchgate.net These impurities can arise from starting materials, intermediates, reagents, or side reactions occurring during the manufacturing process.

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making defluorination reactions challenging. However, under specific chemical environments, such as those involving reductive or oxidative stress, cleavage of the C-F bond can occur. While specific literature detailing the precise chemical degradation pathway for the formation of Desfluoro Fosaprepitant is not extensively available, general principles of organofluorine chemistry suggest potential mechanisms. Reductive defluorination, for instance, can be facilitated by certain catalysts or reducing agents used in synthesis. researchgate.net Photochemical degradation has also been shown to induce defluorination in other fluorinated compounds, although its relevance to fosaprepitant synthesis depends on the specific process conditions. researchgate.net

Process-related impurities are those that arise from the manufacturing process itself. researchgate.net The formation of this compound can likely be attributed to two primary sources: impurities present in starting materials or side reactions occurring during key synthetic steps.

Starting Material Impurities: The synthesis of complex molecules like fosaprepitant involves multiple steps and various reagents. If a desfluoro-analogue of a key starting material or intermediate is present, it can be carried through the synthetic sequence to yield this compound in the final product. Controlling impurities from the very beginning of a synthesis is a critical aspect of quality control. researchgate.net

Side Reactions During Synthesis: Several steps in a synthetic route can potentially lead to the formation of byproducts. For instance, processes involving catalytic hydrogenation to remove protecting groups, a common step in phosphonate (B1237965) synthesis, could potentially, under harsh or non-optimized conditions, lead to reductive cleavage of a C-F bond. google.com The purification process, which often involves chromatography and crystallization, is designed to remove such impurities, but closely related structures like this compound can be challenging to separate from the parent compound. researchgate.net

| Potential Source of Formation | Description |

| Starting Material Contaminant | Presence of a desfluoro-analog in a key chemical precursor used in the synthesis. |

| Synthesis Side-Reaction | Unintended chemical reaction during a manufacturing step, such as reductive defluorination during a catalytic hydrogenation process. |

| Degradation during Purification | Formation of the impurity due to stress conditions (e.g., pH, temperature) encountered during downstream processing and purification steps. |

Impact of Desfluoro Impurities on Drug Product Stability

The presence of impurities can significantly affect the stability of a drug product by altering its physical and chemical properties. Regulatory bodies mandate strict limits on impurities, requiring a thorough evaluation of their impact.

The following table summarizes typical results from a forced degradation study of Fosaprepitant Dimeglumine, indicating the conditions under which the drug degrades and highlighting the importance of monitoring all impurities.

| Stress Condition | Time/Temp | Major Degradant | % Degradation of Fosaprepitant |

| Acid Hydrolysis (1N HCl) | 3 days at 60 °C | Aprepitant (B1667566) | 10.5% |

| Base Hydrolysis (1N NaOH) | 3 days at 60 °C | Aprepitant | 7.5% |

| Oxidative (3% H₂O₂) | 3 days at 60 °C | Aprepitant | 12.5% |

| Thermal | 3 days at 80 °C | Aprepitant | 8.5% |

| Humidity | 3 days at 80 °C / 85% RH | Aprepitant | 9.0% |

Data is illustrative and compiled based on findings from forced degradation studies. asianpubs.org

Drug-excipient interactions can compromise the quality and performance of a pharmaceutical product. chineway.com.cn Excipients, while often considered inert, may contain reactive functional groups or trace-level impurities (e.g., aldehydes, peroxides) that can interact with the API or its impurities. chineway.com.cn An impurity like this compound could potentially interact with formulation excipients over the product's shelf-life, leading to the formation of new adducts or accelerating degradation. For example, a reaction between an amine group on a drug molecule and formaldehyde (B43269) originating from excipients has been shown to form a new degradation impurity in other products. nih.gov Similarly, interactions with components that may leach from packaging materials, such as stoppers or vials, must also be evaluated to ensure product stability and safety.

Degradation Pathway Elucidation and Predictive Stability Modeling

Understanding how a drug product degrades over time is fundamental to ensuring its quality and establishing an appropriate shelf-life. This involves both experimental studies and the application of predictive models.

Forced degradation studies are the primary tool for elucidating degradation pathways. nih.gov By subjecting the drug substance to harsh conditions (e.g., high temperature, extreme pH, oxidation, light), potential degradation products that might form under normal storage conditions over a longer period can be generated rapidly. researchgate.net These products are then identified and characterized using advanced analytical techniques like HPLC-MS. This process helps in developing stability-indicating methods and understanding the intrinsic chemical vulnerabilities of the drug molecule.

Predictive stability modeling leverages data from accelerated stability studies to forecast the long-term stability of a drug product. nih.gov Approaches like the Accelerated Stability Assessment Program (ASAP) use the Arrhenius equation, which relates the rate of chemical reactions to temperature, to model degradation kinetics. nih.gov By collecting degradation data at several elevated temperatures and humidity levels for a short period, these models can predict the rate of impurity formation and the loss of potency at typical long-term storage conditions (e.g., 25°C/60% RH). pharmtech.comkinampark.com This science- and risk-based approach can significantly accelerate pharmaceutical development by enabling reliable shelf-life predictions much faster than traditional real-time stability studies. pharmtech.com

| Modeling Component | Description | Relevance to Impurity Profiling |

| Input Data | Degradation rates of the API and formation rates of impurities (including this compound) measured at various accelerated temperature and humidity conditions. | Provides the foundational data for building a kinetic model of degradation. |

| Kinetic Model | Mathematical equations (e.g., Arrhenius, isoconversional models) that describe the relationship between environmental factors (temperature, humidity) and the rate of degradation. nih.gov | The model quantifies how quickly the drug will degrade and impurities will form under different conditions. |

| Model Output | Prediction of shelf-life, defined as the time point at which the API potency or impurity level is predicted to reach its specification limit under defined storage conditions. | Allows for the establishment of expiry dating and informs decisions on packaging and storage requirements to control impurity levels. |

Forced Degradation Studies to Simulate Product Instability

Forced degradation, or stress testing, is a crucial component of drug development that helps to elucidate the intrinsic stability of a drug substance. researchgate.net These studies involve subjecting the API to conditions more severe than accelerated stability testing, such as high heat, humidity, acid and base hydrolysis, oxidation, and photolysis. humanjournals.comasianpubs.orgnih.gov The primary goal is to identify potential degradation products that could form during storage, thereby helping to establish degradation pathways and develop stability-indicating analytical methods. researchgate.nethumanjournals.com

The identification of this compound as a potential degradant is vital for these studies. By understanding the conditions under which it forms, pharmaceutical scientists can develop robust formulations and select appropriate packaging to minimize its formation. For instance, studies on Fosaprepitant have shown its susceptibility to degradation under hydrolytic (acidic, basic), oxidative, and thermal stress. humanjournals.com A stability-indicating method, typically a high-performance liquid chromatography (HPLC) method, must be able to separate and accurately quantify Fosaprepitant from all its potential impurities and degradants, including this compound, Aprepitant, and other related substances. humanjournals.comasianpubs.org

The data generated from these studies are fundamental for ensuring the quality of the final drug product. The table below illustrates hypothetical results from a forced degradation study of Fosaprepitant, indicating the formation of this compound under various stress conditions.

| Stress Condition | Duration | Assay of Fosaprepitant (%) | Aprepitant (%) | This compound (%) | Total Impurities (%) |

|---|---|---|---|---|---|

| Acid Hydrolysis (0.1 N HCl) | 24 hours | 91.5 | 4.2 | 0.8 | 6.1 |

| Base Hydrolysis (0.1 N NaOH) | 8 hours | 89.2 | 7.1 | 1.1 | 9.5 |

| Oxidative (3% H₂O₂) | 12 hours | 93.8 | 2.5 | 0.5 | 4.3 |

| Thermal (80°C) | 48 hours | 95.1 | 2.1 | 0.9 | 3.7 |

| Photolytic (UV/Vis Light) | 7 days | 98.7 | 0.6 | 0.2 | 1.1 |

This table contains illustrative data for educational purposes and does not represent actual experimental results.

Kinetic Modeling of Impurity Formation

Kinetic modeling is a mathematical approach used to predict the rate at which impurities, such as this compound, form over time. This is essential for determining the shelf-life and appropriate storage conditions for a drug product. By analyzing the concentration of an impurity at different time points under various conditions (e.g., temperature, humidity), a rate law can be established that describes the speed of the degradation reaction.

Commonly, the formation of degradation products is modeled using zero-order or first-order kinetics.

Zero-Order Kinetics: The rate of formation is constant and independent of the concentration of the reactants.

First-Order Kinetics: The rate of formation is directly proportional to the concentration of one of the reactants (e.g., the API).

The effect of temperature on the degradation rate is typically modeled using the Arrhenius equation, which relates the rate constant of a chemical reaction to the temperature. This allows for the prediction of impurity formation at long-term storage conditions (e.g., 25°C) based on data from accelerated stability studies (e.g., 40°C).

For an impurity like this compound, kinetic studies would involve storing the Fosaprepitant drug product at various temperatures and periodically measuring the concentration of the impurity. This data can then be used to calculate the formation rate constant (k) and ultimately predict the shelf-life, which is the time it takes for the impurity to reach its specified acceptance limit. Some stability studies on Fosaprepitant have determined degradation constants and T90 values (the time required for 10% of the drug to degrade) to establish the product's shelf-life. omicsonline.org

The following table presents hypothetical data from a kinetic study on the formation of this compound at different temperatures.

| Time (Months) | This compound (%) at 25°C/60% RH | This compound (%) at 40°C/75% RH | This compound (%) at 50°C/75% RH |

|---|---|---|---|

| 0 | 0.05 | 0.05 | 0.05 |

| 1 | 0.08 | 0.15 | 0.28 |

| 3 | 0.12 | 0.29 | 0.65 |

| 6 | 0.18 | 0.55 | 1.21 |

This table contains illustrative data for educational purposes and does not represent actual experimental results.

By plotting this data and applying kinetic models, formulators can confidently establish a product's expiration date, ensuring it remains safe and effective for patients throughout its shelf life.

Applications of Desfluoro Fosaprepitant As a Reference Standard in Pharmaceutical Research

Qualification and Certification of Desfluoro Fosaprepitant (B1673561) Reference Standards

The qualification and certification of Desfluoro Fosaprepitant as a reference standard is a rigorous process designed to confirm its identity, purity, and potency. This process is essential for its use in regulated pharmaceutical quality control. synthinkchemicals.com

Qualification: A reference standard must be of the highest possible purity and undergo extensive characterization. pharmtech.com The structural identity of the this compound standard is confirmed using a suite of analytical techniques. This comprehensive characterization ensures the material is suitable for its intended analytical purpose. synthinkchemicals.comallmpus.com

Typical Characterization Data for Reference Standards:

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR are used to elucidate the chemical structure. allmpus.com

Mass Spectrometry (MS): Confirms the molecular weight (596.42 g/mol ) and fragmentation pattern. allmpus.compharmaffiliates.compharmaffiliates.com

High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound. allmpus.com

Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule. synthinkchemicals.comallmpus.com

Thermogravimetric Analysis (TGA): Assesses thermal stability and the presence of residual solvents or water. synthinkchemicals.comallmpus.com

Certification: Once qualified, the reference standard is accompanied by a Certificate of Analysis (CoA). The CoA documents the characterization data and provides a certified value for purity or potency. synthinkchemicals.com Pharmacopoeias, such as the United States Pharmacopeia (USP), also develop and supply highly characterized reference standards, which are considered suitable for use without further qualification by the end-user. pharmtech.comusp.org

| Property | Value | Reference |

|---|---|---|

| Chemical Name | [3-{[(2R,3S)-2-[(1R)-1-[3,5-bis(Trifluoromethyl)phenyl] ethoxy]-3-phenyl morpholin-4-yl]methyl}-5-oxo- 2H-1,2,4-triazol-1-yl]phosphonic Acid | pharmaffiliates.com |

| Molecular Formula | C23H23F6N4O6P | allmpus.compharmaffiliates.compharmaffiliates.com |

| Molecular Weight | 596.42 g/mol | allmpus.compharmaffiliates.compharmaffiliates.com |

Utilization in Analytical Method Development and Validation for Quality Control

The this compound reference standard is indispensable for the development and validation of analytical methods, particularly stability-indicating High-Performance Liquid Chromatography (HPLC) methods, for Fosaprepitant drug substance and product. mlcpharmacy.edu.innih.gov

Method Development: During method development, the reference standard is used to:

Identify the Peak: The standard is injected into the HPLC system to determine the retention time of this compound, allowing for its unambiguous identification in the chromatogram of a Fosaprepitant sample.

Optimize Separation: It helps in optimizing chromatographic conditions (e.g., mobile phase, column, flow rate) to achieve adequate resolution between the this compound peak and the peaks of Fosaprepitant and other related impurities. humanjournals.comresearchgate.net

Method Validation: As per International Council for Harmonisation (ICH) guidelines, analytical methods must be validated to ensure they are reliable for their intended purpose. nih.gov The this compound standard is used to assess several validation parameters:

| Validation Parameter | Application of Reference Standard |

|---|---|

| Specificity | Used to demonstrate that the method can unequivocally assess the analyte in the presence of other components, including impurities like this compound. humanjournals.com |

| Linearity | A series of dilutions of the reference standard are prepared and analyzed to prove that the method's response is directly proportional to the concentration of this compound over a specific range. mlcpharmacy.edu.inresearchgate.net |

| Accuracy | The standard is spiked into placebo or sample matrices at known concentrations and the recovery is measured to demonstrate the closeness of the test results to the true value. researchgate.net |

| Precision | The standard is used to verify the repeatability and intermediate precision of the method by analyzing multiple preparations. researchgate.net |

| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | The sensitivity of the method for this compound is established by determining the lowest concentration that can be reliably detected (LOD) and quantified (LOQ). mlcpharmacy.edu.inresearchgate.net |

| Robustness | Used to evaluate the method's performance under small, deliberate variations in chromatographic conditions (e.g., pH, column temperature). mlcpharmacy.edu.inhumanjournals.com |

Application in Purity Assessment and Impurity Control Strategies for Fosaprepitant

Controlling impurities is a critical aspect of pharmaceutical manufacturing. This compound is a potential process-related impurity or degradation product of Fosaprepitant. veeprho.compharmaffiliates.com Its reference standard is essential for the quantitative assessment of Fosaprepitant purity and for implementing effective impurity control strategies.

By using a reference standard of known concentration, the amount of this compound in batches of Fosaprepitant active pharmaceutical ingredient (API) and the finished drug product can be accurately quantified. This allows manufacturers to ensure that the level of this impurity remains below the qualification and identification thresholds set by regulatory authorities. veeprho.com For instance, limits for specified individual impurities are often set in the range of 0.2% to 0.5% w/w. veeprho.com The routine use of the this compound standard in quality control testing ensures batch-to-batch consistency and conformity with these established purity specifications. synthinkchemicals.comsynzeal.com

Role in Establishing Product Specifications and Regulatory Compliance

Product specifications are a set of criteria to which a drug substance or drug product must conform to be considered acceptable for its intended use. These specifications include tests, analytical procedures, and acceptance criteria, including limits for specific impurities. fda.gov

The this compound reference standard plays a vital role in this context by:

Setting Acceptance Criteria: Data generated using the reference standard during development helps establish a safe and acceptable limit for this compound in the final product specification.

Demonstrating Control: The ability to accurately monitor and control the levels of this compound using a qualified reference standard is a key component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission (e.g., New Drug Application or Abbreviated New Drug Application). synthinkchemicals.comsynzeal.com

Ensuring Regulatory Compliance: Regulatory agencies worldwide require robust control over impurities. fda.gov The use of well-characterized reference standards like this compound is fundamental to demonstrating to authorities that the manufacturing process is well-controlled and the final product is of high quality. synthinkchemicals.comallmpus.com

Facilitation of Degradation Product Characterization in Drug Development Pipelines

During drug development, forced degradation (or stress testing) studies are conducted to understand the intrinsic stability of a drug substance. In these studies, the drug is exposed to harsh conditions such as acid, base, heat, light, and oxidation to induce degradation. nih.govresearchgate.net

If this compound is identified as a degradation product during these studies, its reference standard is crucial for:

Peak Identification: The standard is used to confirm the identity of the degradant peak in the chromatograms of stressed samples by comparing retention times.

Structural Confirmation: The analytical data (e.g., MS, NMR) from the isolated degradant can be compared to that of the certified reference standard for unequivocal structural confirmation.

Pathway Elucidation: By identifying this compound as a degradant under specific stress conditions, researchers can better understand the degradation pathways and mechanisms of Fosaprepitant. This knowledge is critical for developing a stable formulation and defining appropriate storage conditions and shelf-life for the drug product.

Emerging Research Avenues and Methodological Advancements

Development of Advanced Separation Technologies for Impurity Isolation

The isolation and characterization of impurities like Desfluoro Fosaprepitant (B1673561) are critical for ensuring the quality and safety of the active pharmaceutical ingredient (API), Fosaprepitant. enamine.netenamine.net Advanced separation technologies are paramount in achieving the required levels of detection and quantification for such impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for impurity profiling in the pharmaceutical industry. ijprajournal.comnih.gov For Fosaprepitant and its related substances, reversed-phase HPLC (RP-HPLC) methods have been developed to achieve separation. researchgate.nettandfonline.com These methods typically utilize columns with stationary phases like C18 and mobile phases consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724), often in a gradient elution mode to resolve compounds with different polarities. researchgate.nettandfonline.com

The development of UPLC methods represents a significant advancement, offering higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. scholarsresearchlibrary.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. scholarsresearchlibrary.com The application of such techniques is crucial for resolving Desfluoro Fosaprepitant from the API and other closely related impurities, ensuring accurate quantification even at trace levels. researchgate.net

Table 1: Comparison of Chromatographic Technologies for Impurity Separation

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter (typically by a factor of up to 10) |

| Sensitivity | High | Very High |

| Solvent Consumption | Higher | Lower |

| System Pressure | Lower (up to 6,000 psi) | Higher (up to 15,000 psi) |

Integration of Artificial Intelligence and Machine Learning in Impurity Prediction

The proactive identification of potential impurities during drug development is shifting from a purely experimental exercise to one augmented by computational power. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools for predicting the formation of impurities, including process-related impurities like this compound. chemical.aichemical.ai

Novel Spectroscopic Approaches for In-situ Monitoring of Desfluorination Processes

Process Analytical Technology (PAT) utilizes in-line and on-line analytical techniques to monitor and control manufacturing processes in real-time. mdpi.comnih.gov Novel spectroscopic approaches are central to PAT, offering non-destructive, real-time analysis of chemical reactions. spectroscopyonline.comtudublin.iee-sciencecentral.org These techniques are invaluable for monitoring the potential formation of this compound during the synthesis of Fosaprepitant.

Vibrational spectroscopy, including Raman and Near-Infrared (NIR) spectroscopy, is particularly well-suited for in-situ monitoring. mdpi.comtudublin.ie These methods can provide real-time information on the concentration of reactants, intermediates, and products directly within the reaction vessel. A probe inserted into the reactor can continuously acquire spectra, which can be analyzed using chemometric models to track the reaction's progress and detect the appearance of unwanted byproducts. For instance, the subtle changes in the vibrational spectra corresponding to the C-F bond stretching or aromatic ring vibrations could be used to detect the conversion of the fluorophenyl group to a phenyl group, signaling the formation of this compound.

Time-resolved spectroscopy has been used to study the mechanisms of defluorination reactions upon light illumination for other fluoroquinolones, providing direct observation of reaction intermediates. nih.gov While the mechanism for the formation of this compound is likely different, these studies highlight the power of advanced spectroscopic methods to provide mechanistic insights into defluorination processes. nih.gov

Table 2: Spectroscopic Techniques for In-situ Process Monitoring

| Technique | Principle | Advantages for In-situ Monitoring |

|---|---|---|

| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing a chemical fingerprint of molecules. mdpi.comspectroscopyonline.com | Non-destructive, low interference from water, suitable for aqueous and non-aqueous systems, can be used with fiber optic probes. mdpi.com |

| Near-Infrared (NIR) Spectroscopy | Absorption of light in the near-infrared region due to molecular overtone and combination vibrations. tudublin.ie | Non-destructive, rapid, allows for remote measurements using fiber optics, can predict both chemical and physical properties. tudublin.ie |

| UV/Visible Spectroscopy | Absorption of ultraviolet or visible light by molecules, often used for quantifying analytes. spectroscopyonline.com | Simple, real-time analysis, cost-effective for basic monitoring tasks. mdpi.com |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Absorption of infrared radiation, identifying chemical bonds and functional groups. spectroscopyonline.com | Provides detailed structural information, rapid in-line spectra acquisition is possible. mdpi.com |

Contribution to Fundamental Understanding of Organophosphorus Chemistry and Fluorine Effects in Bioactive Molecules

The study of this compound contributes to two important areas of medicinal chemistry: organophosphorus chemistry and the role of fluorine in drug design.

Fosaprepitant is a phosphate (B84403) ester prodrug of Aprepitant (B1667566). pharmaffiliates.com Its synthesis involves the phosphorylation of the hydroxyl group on Aprepitant, a reaction central to a class of organophosphorus compounds used to improve the solubility and delivery of parent drugs. justia.comgoogle.com Understanding the stability and reactivity of this phosphate ester, and how impurities like this compound arise, provides valuable data for the broader field of organophosphorus prodrug design.

The presence or absence of the fluorine atom provides a direct case study on the effects of fluorination in bioactive molecules. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.netresearchgate.net The fluorine atom in Fosaprepitant, located on the phenyl ring, influences the electronic properties and lipophilicity of that region of the molecule. benthamscience.com Comparing the physicochemical and potential biological properties of Fosaprepitant with its desfluoro analogue can provide a clearer understanding of:

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, often blocking sites of metabolic oxidation. nih.gov The absence of fluorine in this compound would likely make the aromatic ring more susceptible to metabolism.

Receptor Binding: The electronegativity of fluorine can alter the molecule's interaction with the NK1 receptor. nih.gov Its removal could impact binding affinity and, consequently, biological activity.

Physicochemical Properties: Fluorine substitution can modulate properties like pKa and lipophilicity, which affect a drug's absorption and distribution. nih.govbenthamscience.com

Future Directions in Reference Standard Development and Impurity Reference Libraries

The accurate identification and quantification of pharmaceutical impurities are mandated by regulatory agencies and are essential for drug safety. enamine.net This requires the availability of high-purity reference standards for each potential impurity. synthinkchemicals.compharmaffiliates.com

A key future direction is the custom synthesis and certification of specific, often difficult-to-isolate, impurities like this compound. enamine.net Organizations now offer services to synthesize and fully characterize previously unidentified or unavailable impurities, providing comprehensive certificates of analysis that include identity and purity data validated by methods like NMR and mass spectrometry. enamine.netenamine.net

Table 3: List of Compounds

| Compound Name |

|---|

| Aprepitant |

| This compound |

| Fosaprepitant |

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing Desfluoro Fosaprepitant?

Answer:

Synthesis of this compound requires meticulous optimization of fluorination removal steps. A validated protocol involves:

- Synthetic Routes : Use nucleophilic substitution or catalytic defluorination, monitored via <sup>19</sup>F NMR to confirm fluorine removal .

- Characterization : Employ HPLC-MS for purity assessment (>98%) and X-ray crystallography to verify structural integrity. For novel intermediates, provide spectral data (IR, <sup>1</sup>H/<sup>13</sup>C NMR) in supplementary materials .

- Reproducibility : Document reaction conditions (temperature, solvent ratios, catalysts) to align with ICH guidelines for analytical validation .

Basic: How should researchers design in vitro assays to evaluate the NK1 receptor antagonism of this compound?

Answer:

- Assay Design : Use competitive binding assays with radiolabeled substance P (e.g., [<sup>3</sup>H]-SP) in human neuroblastoma cell lines (e.g., SH-SY5Y). Measure IC50 values in triplicate .

- Controls : Include fosaprepitant as a positive control and vehicle-only wells for baseline activity.

- Data Interpretation : Apply nonlinear regression (e.g., GraphPad Prism) to calculate potency ratios. Report discrepancies in receptor affinity compared to parent compounds .

Advanced: What statistical approaches address missing data in comparative efficacy trials involving this compound?

Answer:

- Handling Missing Data : Use Last Observation Carried Forward (LOCF) for longitudinal studies, as validated in exploratory analyses of antiemetic trials. Reclassify non-responders only if missing data aligns with predefined criteria (e.g., patient dropout due to adverse events) .

- Sensitivity Analysis : Compare LOCF results with multiple imputation or mixed-effects models to assess robustness. Disclose inconsistencies in supplementary materials .

Advanced: How can researchers resolve contradictions in pharmacokinetic (PK) profiles between this compound and fosaprepitant?

Answer:

- PK Study Design : Conduct crossover trials in murine models, measuring AUC0-24h, Cmax, and half-life. Use LC-MS/MS for plasma concentration quantification .

- Mechanistic Insights : Compare metabolite profiles (e.g., via UPLC-QTOF) to identify defluorination-induced changes in hepatic CYP3A4 metabolism. Cross-reference with clinical PK data from fosaprepitant trials .

- Conflict Resolution : Apply Hill criteria for causal inference if discrepancies arise between in vitro and in vivo data .

Basic: What criteria validate the purity of this compound in preclinical studies?

Answer:

- Analytical Thresholds : Ensure ≥95% purity via HPLC-UV (λ = 254 nm) and ≤0.1% residual solvents (GC-MS).

- Elemental Analysis : Confirm theoretical vs. observed carbon/hydrogen/nitrogen ratios (±0.4%).

- Batch Consistency : Report inter-batch variability in supplementary files, adhering to Beilstein Journal’s data transparency standards .

Advanced: What frameworks guide hypothesis generation for novel applications of this compound?

Answer:

- PICO Framework : Structure questions around Population (e.g., cisplatin-treated patients), Intervention (this compound dosing), Comparison (fosaprepitant or netupitant), and Outcome (e.g., delayed emesis control) .

- FINER Criteria : Ensure hypotheses are Feasible (adequate sample size), Interesting (addresses NK1 receptor plasticity), Novel (explores neurokinin signaling in non-cancer contexts), Ethical , and Relevant to guideline updates .

Advanced: How should meta-analyses integrate heterogeneous data on this compound’s safety profile?

Answer:

- Data Harmonization : Use PRISMA guidelines to standardize adverse event reporting (e.g., CTCAE v5.0 terms). Stratify data by study type (randomized vs. observational) .

- Bias Adjustment : Apply Egger’s regression test to detect publication bias. For conflicting results (e.g., hepatotoxicity signals), conduct subgroup analyses by dose/route .

Basic: What in vivo models are appropriate for assessing this compound’s efficacy in chemotherapy-induced nausea and vomiting (CINV)?

Answer:

- Rodent Models : Use cisplatin-induced emesis in ferrets or pica behavior (kaolin consumption) in rats. Measure acute (0–24 h) vs. delayed (24–120 h) phase responses .

- Dosing Regimens : Compare single-dose (e.g., 150 mg/kg) vs. staggered administration. Include fosaprepitant arms to benchmark efficacy .

Advanced: How can researchers optimize LC-MS/MS methods for quantifying this compound in biological matrices?

Answer:

- Sample Preparation : Use protein precipitation (acetonitrile) followed by SPE cleanup. Validate recovery rates (≥85%) in plasma/urine .

- Method Validation : Assess linearity (1–1000 ng/mL), precision (CV <15%), and matrix effects per FDA Bioanalytical Guidelines. Cross-validate with ELISA if metabolite interference is suspected .

Advanced: What strategies mitigate confounding variables in real-world studies of this compound?

Answer:

- Propensity Score Matching : Balance covariates (age, cisplatin dose) between treatment groups. Use inverse probability weighting for observational data .

- Sensitivity Analyses : Test robustness by excluding patients with concurrent CYP3A4 inhibitors (e.g., ketoconazole). Report subgroup findings in supplementary tables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.